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Compound of Interest

Compound Name: 1,2-Cyclopentanedione

Cat. No.: B1606141 Get Quote

An In-Depth Technical Guide to 1,2-Cyclopentanedione (CAS: 3008-40-0) for Advanced

Research and Development

Introduction
1,2-Cyclopentanedione is a cyclic α-diketone that serves as a pivotal intermediate in

advanced organic synthesis.[1] Its five-membered ring structure, featuring adjacent carbonyl

groups, imparts a unique reactivity profile that is of significant interest to researchers in

medicinal chemistry and materials science.[1][2] The compound's utility is underscored by its

role as a versatile building block for complex molecular architectures and its emerging

application as a bio-isostere in drug design. This guide provides a comprehensive technical

overview of 1,2-cyclopentanedione, synthesizing core chemical data, mechanistic insights

into its reactivity, and practical applications for professionals in research and drug development.

Section 1: Core Chemical Identifiers and Properties
A precise understanding of a compound's fundamental identifiers and physicochemical

properties is the bedrock of its successful application in a research setting. 1,2-
Cyclopentanedione is registered under CAS Number 3008-40-0.[3] Its key identifiers are

summarized below.

Table 1: Chemical Identifiers for 1,2-Cyclopentanedione
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Identifier Value Source(s)

CAS Number 3008-40-0 [3][4]

IUPAC Name cyclopentane-1,2-dione [4][5]

Molecular Formula C₅H₆O₂ [1][3][6]

Molecular Weight 98.10 g/mol [4][6]

InChI
InChI=1S/C5H6O2/c6-4-2-1-3-

5(4)7/h1-3H2
[1][3][4]

InChIKey
CIISBNCSMVCNIP-

UHFFFAOYSA-N
[1][3][4]

Canonical SMILES C1CC(=O)C(=O)C1 [1][4]

Synonyms
Cyclopentane-1,2-dione, 1,2-

Dioxocyclopentane
[1][4][6]

The physical and chemical properties of 1,2-cyclopentanedione dictate its handling, reaction

conditions, and potential biological interactions. It is a colorless to pale yellow liquid at room

temperature.[1]

Table 2: Physicochemical Properties of 1,2-Cyclopentanedione

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://webbook.nist.gov/cgi/inchi/InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://en.wikipedia.org/wiki/1,2-Cyclopentanedione
https://cymitquimica.com/cas/3008-40-0/
https://webbook.nist.gov/cgi/inchi/InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
https://www.lookchem.com/ProductWholeProperty_LCPL81023.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://www.lookchem.com/ProductWholeProperty_LCPL81023.htm
https://cymitquimica.com/cas/3008-40-0/
https://webbook.nist.gov/cgi/inchi/InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://cymitquimica.com/cas/3008-40-0/
https://webbook.nist.gov/cgi/inchi/InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://cymitquimica.com/cas/3008-40-0/
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://cymitquimica.com/cas/3008-40-0/
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Cyclopentanedione
https://www.lookchem.com/ProductWholeProperty_LCPL81023.htm
https://www.benchchem.com/product/b1606141?utm_src=pdf-body
https://cymitquimica.com/cas/3008-40-0/
https://www.benchchem.com/product/b1606141?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Melting Point 56 °C [5][6]

Boiling Point 234.5 °C at 760 mmHg [6]

Density 1.038 - 1.371 g/cm³ [5][6]

Solubility

Limited solubility in water;

Soluble in organic solvents

(e.g., ethanol, ether).

[1]

Vapor Pressure 0.0527 mmHg at 25°C [6]

LogP -0.4 to 1.478 [6]

pKa ~8.6 (for a derivative) [7]

A critical feature of α-diones like 1,2-cyclopentanedione is their existence in a state of keto-

enol tautomerism. The enol form is predicted to be more stable by approximately 1-3 kcal/mol,

a finding that has been confirmed by X-ray crystallography.[5] This equilibrium is fundamental

to its reactivity.

Caption: Keto-enol equilibrium of 1,2-cyclopentanedione.

Section 2: Synthesis and Mechanistic Insights
The synthesis of 1,2-cyclopentanedione and its derivatives is well-documented, providing a

reliable foundation for its use in research. A classical and effective method involves the base-

induced condensation of a glutarate ester with an oxalate ester, followed by hydrolysis and

decarboxylation.[5] This approach leverages the Dieckmann condensation mechanism to form

the five-membered ring.

Conceptual Synthetic Workflow
The choice of a diester starting material is causal; it provides the necessary carbon backbone

for cyclization. The use of a strong base, such as sodium ethoxide, is critical for deprotonating

the α-carbon, initiating the nucleophilic attack that drives ring formation. Subsequent acidic

workup and heating ensure the hydrolysis of the ester and decarboxylation to yield the final

diketone.
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General Synthetic Workflow for 1,2-Cyclopentanedione

Diethyl Glutarate +
Diethyl Oxalate

Base-Induced Condensation
(e.g., NaOEt)

Diketodiester Intermediate

Acid Hydrolysis (H₃O⁺)

Decarboxylation (Heat)

1,2-Cyclopentanedione

Click to download full resolution via product page

Caption: Key stages in the synthesis of 1,2-cyclopentanedione.

Experimental Protocol: Synthesis via Magnesium
Methoxide
A related and effective synthesis involves a magnesium methoxide-promoted cyclization. The

following protocol is adapted from established methodologies for synthesizing similar diones.[7]

Objective: To synthesize a 1,2-cyclopentanedione derivative via an intramolecular

condensation.
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Materials:

Appropriately substituted α,β-unsaturated dione precursor

Magnesium methoxide

Methanol (anhydrous)

Hydrochloric acid (e.g., 3M)

Diethyl ether or Dichloromethane for extraction

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, suspend magnesium methoxide in anhydrous

methanol.

Addition of Precursor: While stirring under an inert nitrogen atmosphere, add a solution of

the α,β-unsaturated dione precursor in anhydrous methanol dropwise to the magnesium

methoxide suspension.

Reflux: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction

progress using Thin Layer Chromatography (TLC). The causality for reflux is to provide the

necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously

quench the reaction by slow, dropwise addition of 3M hydrochloric acid until the pH is acidic

(pH ~2-3). This step neutralizes the base and protonates the intermediate species.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with diethyl ether or dichloromethane. The choice of solvent is based on the product's

polarity and immiscibility with water.

Drying and Concentration: Combine the organic extracts and dry over anhydrous

magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced
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pressure using a rotary evaporator to yield the crude product.

Purification: Purify the crude 1,2-cyclopentanedione derivative using column

chromatography or recrystallization to obtain the final, high-purity compound.

Section 3: Applications in Drug Development
The unique structural and electronic properties of 1,2-cyclopentanedione make it a valuable

scaffold in medicinal chemistry, most notably as a bio-isostere for the carboxylic acid functional

group.[7]

Carboxylic Acid Bio-isostere
The carboxylic acid moiety is prevalent in many drugs but can lead to undesirable

pharmacokinetic properties, such as poor membrane permeability and metabolic instability.[7]

The enol form of 1,2-cyclopentanedione presents an acidic proton with a pKa that, while

higher than a typical carboxylic acid, allows it to engage in similar hydrogen bonding

interactions with biological targets.[7] This makes it a promising surrogate to overcome the

limitations of carboxylic acid-containing drug candidates.

Case Study: Thromboxane A₂ (TP) Receptor Antagonists Research has demonstrated that

replacing the carboxylic acid group in a known TP receptor antagonist with a cyclopentane-1,2-

dione moiety results in a potent and effective antagonist.[7] The dione derivative was found to

be chemically stable in plasma and maintained an IC₅₀ value comparable to the parent

carboxylic acid compound, validating the bio-isosteric replacement strategy.[7]
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1,2-Cyclopentanedione as a Carboxylic Acid Bio-isostere

Drug Candidate with
Carboxylic Acid

- Poor membrane permeability
- Metabolic instability

Bio-isosteric Replacement

Apply Strategy

Drug Candidate with
1,2-Cyclopentanedione

- Improved membrane permeability
- Enhanced metabolic stability
- Maintained biological activity

Yields

Click to download full resolution via product page

Caption: Logic of using 1,2-cyclopentanedione as a bio-isostere.

Section 4: Safety, Handling, and Storage
While specific GHS hazard data for 1,2-cyclopentanedione is not extensively published,

related ketones and diones provide guidance for safe handling. For instance, cyclopentanone

is classified as a flammable liquid that causes skin and serious eye irritation.[8] General

precautions for handling cyclic ketones should be strictly followed.

Table 3: General Safety and Handling Protocol
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Aspect Guideline Rationale

Personal Protective Equipment

(PPE)

Wear nitrile gloves, a lab coat,

and chemical safety goggles.

To prevent skin and eye

contact with the potentially

irritating compound.[9]

Handling

Handle in a well-ventilated

fume hood. Avoid generating

aerosols.

To prevent inhalation of

vapors, which may cause

respiratory tract irritation.[9]

Storage

Store in a tightly sealed

container in a cool, dry, well-

ventilated area away from

incompatible substances like

strong oxidizing agents.

To maintain chemical stability

and prevent hazardous

reactions.[9]

Spill Response

Absorb small spills with an

inert material (e.g., vermiculite)

and place in a sealed

container for disposal. Ensure

adequate ventilation.

To safely contain the spill and

prevent exposure.

First Aid

Eyes: Immediately flush with

water for at least 15 minutes.

Skin: Wash with soap and

water. Ingestion/Inhalation:

Move to fresh air. Seek

immediate medical attention in

all cases of significant

exposure.

To mitigate potential harm from

accidental exposure.[8][9]

Conclusion
1,2-Cyclopentanedione is a compound of significant utility for professionals in drug

development and chemical research. Its well-defined chemical identifiers, predictable reactivity

governed by keto-enol tautomerism, and established synthetic routes make it a reliable tool.

The most compelling application lies in its role as a carboxylic acid bio-isostere, offering a

sophisticated strategy to enhance the drug-like properties of therapeutic candidates.

Adherence to rigorous safety protocols ensures that its potential can be explored responsibly.
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Future research will likely continue to uncover novel applications for this versatile α-dione in the

synthesis of complex molecules and the design of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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